

Posizolid (AZD2563): Application Notes and Protocols for Academic Research

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Compound of Interest

Compound Name: *Posizolid*

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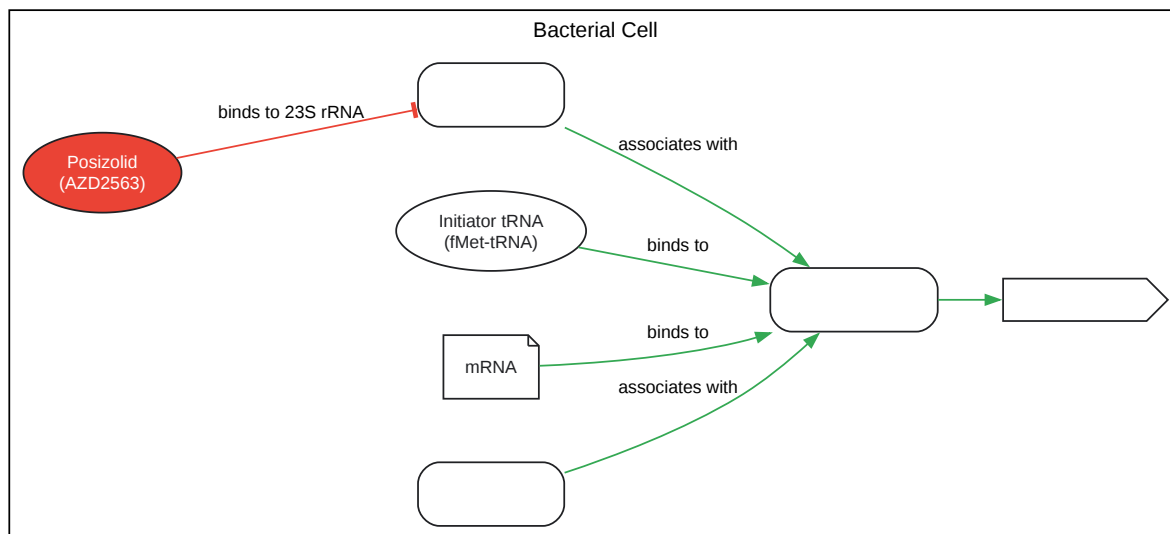
Introduction

Posizolid (also known as AZD2563) is a synthetic oxazolidinone antibiotic developed by AstraZeneca.^[1] Like other members of the oxazolidinone class, **Posizolid** is a protein synthesis inhibitor with potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).^{[1][2][3][4]} Although the clinical development of **Posizolid** was discontinued, it remains a valuable tool for academic research in areas such as antibiotic mechanism of action, bacterial resistance, and the development of new antimicrobial agents.

These application notes provide a summary of the known biological activities of **Posizolid**, along with detailed protocols for its use in common experimental settings.

Mechanism of Action

Posizolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It selectively binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC) on the 23S rRNA. This binding event prevents the formation of a functional 70S initiation complex, which is a critical step in the translation process, thereby halting protein production and inhibiting bacterial growth. While active against Gram-positive bacteria, **Posizolid** shows limited activity against most Gram-negative bacteria.



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Caption: Mechanism of action of **Posizolid**.

Quantitative Data

The in vitro activity of **Posizolid** has been evaluated against a wide range of Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: In Vitro Activity of **Posizolid** (AZD2563) against Staphylococci

Organism (Number of Isolates)	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)	Reference(s)
Staphylococcus aureus (384)	1	1-2	0.25-2	
Coagulase- negative staphylococci (219)	0.5	1	-	

Table 2: In Vitro Activity of **Posizolid** (AZD2563) against Streptococci

Organism (Number of Isolates)	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)	Reference(s)
Streptococcus pneumoniae (drug- susceptible) (267)	0.5	1	-	
Streptococcus pneumoniae (drug-resistant) (250)	1	2	-	
Streptococcus pneumoniae (total)	1	1	0.25-2	

Table 3: In Vitro Activity of **Posizolid** (AZD2563) against Enterococci

Organism (Number of Isolates)	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)	Reference(s)
Enterococcus spp. (>500)	-	-	≤2	
Enterococcus spp.	1-2	1-2	0.25-2	

Table 4: In Vitro Activity of **Posizolid** (AZD2563) against other Gram-positive Species

Organism	MIC50 (µg/mL)	Reference(s)
Corynebacterium spp.	0.25	
Listeria spp.	2	
Micrococcus spp.	1	
Bacillus spp.	0.5	

Table 5: Pharmacokinetic Parameters of AZD5847 (Parent of **Posizolid** Prodrug) in Mice

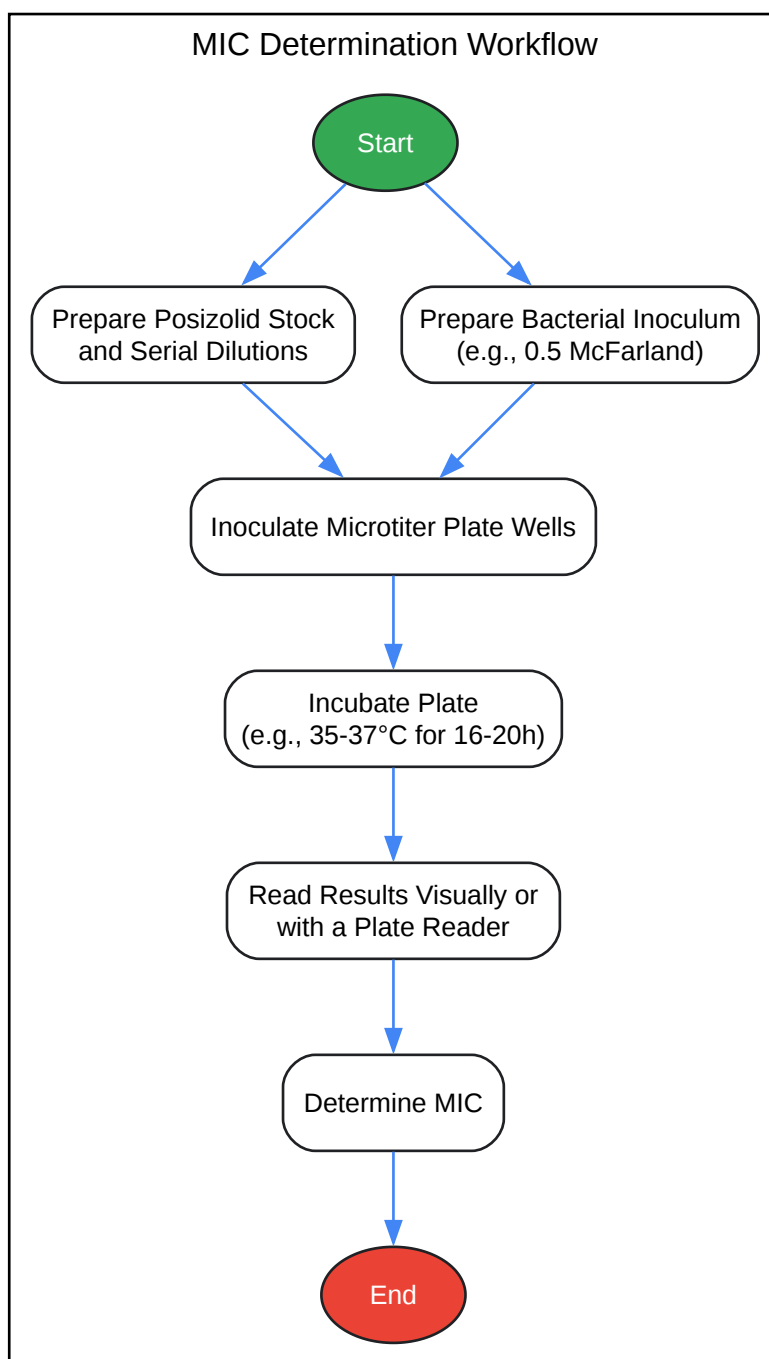
Parameter	Value	Animal Model	Reference(s)
Clearance	4.7 mL/min/kg	Male BALB/c mice	
Volume of distribution	0.5 L/kg	Male BALB/c mice	
Half-life	1.3 h	Male BALB/c mice	

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS) and is suitable for determining the MIC of **Posizolid** against various

bacterial strains.



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Caption: Workflow for MIC determination.

Materials:

- **Posizolid** (AZD2563) powder
- Appropriate solvent for **Posizolid** (e.g., DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial strain(s) of interest
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator

Procedure:

- Preparation of **Posizolid** Stock Solution:
 - Accurately weigh **Posizolid** powder and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
 - Further dilute the stock solution in CAMHB to prepare a working stock solution at twice the highest desired final concentration.
- Preparation of Bacterial Inoculum:
 - From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.
 - Suspend the colonies in sterile saline or PBS.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the microtiter plate wells.

- Microtiter Plate Setup:
 - Add 100 μ L of CAMHB to all wells of a 96-well microtiter plate.
 - Add 100 μ L of the working **Posizolid** stock solution to the first column of wells.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard 100 μ L from the last column of dilutions.
 - The final volume in each well should be 100 μ L before adding the inoculum.
- Inoculation:
 - Add 10 μ L of the diluted bacterial inoculum to each well, resulting in a final volume of 110 μ L and the desired final bacterial concentration.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation:
 - Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
- Reading the MIC:
 - The MIC is the lowest concentration of **Posizolid** that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: In Vitro Bacterial Protein Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of **Posizolid** on bacterial protein synthesis using a cell-free translation system or permeabilized bacterial cells.

Materials:

- E. coli S30 extract or a similar cell-free translation system

- Amino acid mixture (without methionine)
- [^{35}S]-Methionine
- mRNA template (e.g., luciferase mRNA)
- **Posizolid** (AZD2563) dissolved in a suitable solvent
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the S30 extract, amino acid mixture, and mRNA template according to the manufacturer's instructions.
 - Add varying concentrations of **Posizolid** or the vehicle control (solvent only).
 - Initiate the reaction by adding [^{35}S]-Methionine.
- Incubation:
 - Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
- Precipitation and Filtration:
 - Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
 - Incubate on ice for at least 30 minutes.
 - Collect the precipitate by vacuum filtration through glass fiber filters.
 - Wash the filters with cold TCA and then with ethanol.

- Quantification:
 - Dry the filters and place them in scintillation vials with scintillation fluid.
 - Measure the amount of incorporated [^{35}S]-Methionine using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of protein synthesis inhibition for each **Posizolid** concentration relative to the vehicle control.
 - Determine the IC_{50} value (the concentration of **Posizolid** that inhibits protein synthesis by 50%).

Protocol 3: Ribosome Binding Assay (Filter Binding)

This protocol describes a method to determine the binding of radiolabeled **Posizolid** (or competition with a radiolabeled ligand) to bacterial ribosomes.

Materials:

- Purified 70S ribosomes from a relevant bacterial species (e.g., *E. coli* or *S. aureus*)
- Radiolabeled **Posizolid** (^3H -**Posizolid** or ^{14}C -**Posizolid**) or a competing radiolabeled oxazolidinone
- Binding buffer (e.g., Tris-HCl buffer with Mg^{2+} , NH_4Cl , and β -mercaptoethanol)
- Unlabeled **Posizolid** for competition experiments
- Nitrocellulose filters
- Filtration apparatus
- Scintillation fluid and counter

Procedure:

- Binding Reaction:

- In a microcentrifuge tube, combine the purified 70S ribosomes and the binding buffer.
- Add the radiolabeled **Posizolid** at a fixed concentration. For competition experiments, add varying concentrations of unlabeled **Posizolid**.
- Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
- Filtration:
 - Rapidly filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosomes and any bound ligand will be retained on the filter, while the unbound ligand will pass through.
 - Wash the filter quickly with cold binding buffer to remove any non-specifically bound radiolabel.
- Quantification:
 - Place the filter in a scintillation vial with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - For direct binding, calculate the amount of bound radiolabeled **Posizolid**.
 - For competition experiments, plot the percentage of radiolabeled ligand displaced against the concentration of unlabeled **Posizolid** to determine the binding affinity (e.g., K_i or IC_{50}).

Safety and Handling

Posizolid is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer

The information and protocols provided in these application notes are for guidance and research purposes only. The development of **Posizolid** was discontinued, and it is not approved for clinical use. Researchers should independently validate these protocols for their specific experimental conditions.

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